Antileishmanial agent-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

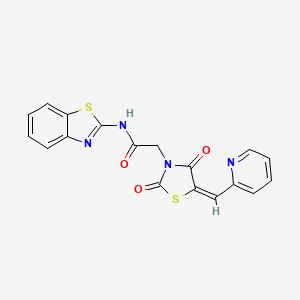

Antileishmanial agent-7 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. Leishmaniasis is a significant health problem in many developing countries, and current treatments often have severe side effects and limited efficacy. This compound represents a promising new approach to treating this disease by targeting specific biochemical pathways in the parasite.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antileishmanial agent-7 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through a series of reactions involving the condensation of aryl or alkyl isothiocyanates with benzoyl or cyclopropanoyl amines . The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

Antileishmanial agent-7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

Antileishmanial agent-7 has several scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on Leishmania parasites and other protozoan pathogens.

Medicine: Explored as a potential therapeutic agent for treating leishmaniasis and other parasitic infections.

Mechanism of Action

The mechanism of action of Antileishmanial agent-7 involves targeting specific enzymes and biochemical pathways in the Leishmania parasite. The compound inhibits the activity of enzymes such as N-myristoyltransferase, which is essential for the survival and replication of the parasite . By disrupting these pathways, this compound effectively kills the parasite and prevents the progression of the disease.

Comparison with Similar Compounds

Similar Compounds

Miltefosine: An oral antileishmanial agent that disrupts lipid-dependent cell signaling pathways.

Amphotericin B: A polyene antifungal that binds to ergosterol in the parasite’s cell membrane, causing cell lysis.

Pentamidine: An aromatic diamidine that interferes with DNA and RNA synthesis in the parasite.

Uniqueness

Antileishmanial agent-7 is unique in its specific targeting of N-myristoyltransferase, which is not a common target for other antileishmanial drugs. This specificity may result in fewer side effects and reduced potential for drug resistance compared to other treatments.

Properties

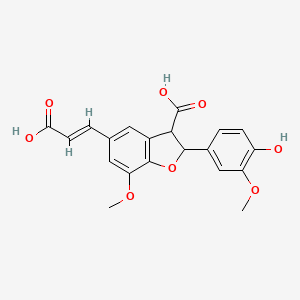

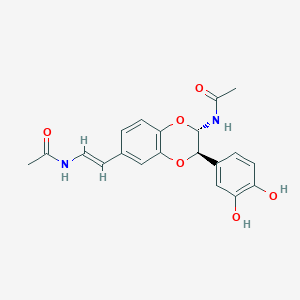

Molecular Formula |

C20H18O8 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C20H18O8/c1-26-14-9-11(4-5-13(14)21)18-17(20(24)25)12-7-10(3-6-16(22)23)8-15(27-2)19(12)28-18/h3-9,17-18,21H,1-2H3,(H,22,23)(H,24,25)/b6-3+ |

InChI Key |

JTHPLBUVRLOJBB-ZZXKWVIFSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1OC(C2C(=O)O)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2C(=O)O)C3=CC(=C(C=C3)O)OC)C=CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone](/img/structure/B12405200.png)

![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)

![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)

![2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B12405256.png)

![[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12405258.png)